6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-4-2-8-6-9-5(7)10-11(6)3-4/h2-3H,1H3,(H2,7,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZRQVTYTROQJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=N2)N)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501242000 | |
| Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501242000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85599-33-3 | |
| Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85599-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501242000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Informatic Analysis of 6 Methyl 1 2 3 Triazolo 1,5 a Pyrimidin 2 Amine
Classical Synthetic Approaches to theworldwidejournals.comijnc.irrsisinternational.orgTriazolo[1,5-a]pyrimidine Core
The construction of the worldwidejournals.comijnc.irrsisinternational.orgtriazolo[1,5-a]pyrimidine ring system, a thermodynamically stable fused heterocycle, has been accomplished through several well-established synthetic strategies. worldwidejournals.comnih.gov These methods can be broadly categorized into two primary approaches: the annulation of a pyrimidine (B1678525) ring onto a pre-existing 1,2,4-triazole (B32235), or the formation of the triazole ring from a pyrimidine precursor. osi.lv
The most prevalent classical method involves the cyclocondensation of 3-amino-1,2,4-triazole or its derivatives with a 1,3-bifunctional electrophile, such as a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. nih.govresearchgate.net For the synthesis of the target molecule, 6-Methyl- worldwidejournals.comijnc.irrsisinternational.orgtriazolo[1,5-a]pyrimidin-2-amine, this would conceptually involve the reaction of 3,5-diamino-1,2,4-triazole (guanazole) with a suitable four-carbon building block that installs the 6-methylpyrimidine portion. The reaction is typically conducted in an acidic solvent like acetic acid under reflux conditions. nih.gov
Another classical route is the Dimroth rearrangement. osi.lv This process involves the conversion of an isomeric worldwidejournals.comijnc.irrsisinternational.orgtriazolo[4,3-a]pyrimidine, often formed as a kinetic product, into the more thermodynamically stable worldwidejournals.comijnc.irrsisinternational.orgtriazolo[1,5-a]pyrimidine isomer. osi.lv This rearrangement can be induced by thermal means or by treatment with acid or base.
A third approach is the oxidative cyclization of N-(pyrimidin-2-yl)amidines. nih.gov This method builds the triazole ring onto an existing pyrimidine core through the formation of an N-N bond, often mediated by an oxidizing agent. organic-chemistry.org
| Reactant 1 | Reactant 2 | Conditions | Product Type | Reference |
| 3-Amino-1,2,4-triazoles | 1,3-Dicarbonyl Compounds | Acidic (e.g., Acetic Acid), Reflux | 5,7-Disubstituted- worldwidejournals.comijnc.irrsisinternational.orgtriazolo[1,5-a]pyrimidines | nih.gov |
| Guanidylpyridines | N/A | Copper-Catalyzed Aerobic Oxidative Cyclization | 2-Amino- worldwidejournals.comijnc.irrsisinternational.orgtriazolo[1,5-a]pyridines | researchgate.net |
| worldwidejournals.comijnc.irrsisinternational.orgTriazolo[4,3-a]pyrimidines | N/A | Thermal or Acid/Base | worldwidejournals.comijnc.irrsisinternational.orgtriazolo[1,5-a]pyrimidines | osi.lv |
Table 1: Overview of Classical Synthetic Strategies for the worldwidejournals.comijnc.irrsisinternational.orgTriazolo[1,5-a]pyrimidine Core.
Optimized Reaction Conditions for the Formation of 6-Methyl-worldwidejournals.comijnc.irrsisinternational.orgtriazolo[1,5-a]pyrimidin-2-amine
While specific optimized conditions for the direct synthesis of 6-Methyl- worldwidejournals.comijnc.irrsisinternational.orgtriazolo[1,5-a]pyrimidin-2-amine are not extensively documented, the principles of modern synthetic organic chemistry, including multicomponent reactions, microwave assistance, and green chemistry, provide a framework for its efficient construction.
Multicomponent reactions (MCRs) have emerged as powerful tools for the synthesis of complex heterocyclic scaffolds like triazolopyrimidines due to their high efficiency, atom economy, and operational simplicity. nih.gov These reactions combine three or more starting materials in a single reaction vessel to form the final product in one pot.
A notable example is the Biginelli-like three-component condensation. researchgate.net A general method for synthesizing worldwidejournals.comijnc.irrsisinternational.orgtriazolo[1,5-a]pyrimidine derivatives involves combining an aldehyde, a β-dicarbonyl compound, and 3-amino-1,2,4-triazole. researchgate.net A green, one-pot, four-component strategy has also been developed for the synthesis of related worldwidejournals.comijnc.irrsisinternational.orgtriazolo[1,5-a]pyrimidine-6-carboxamide derivatives, utilizing an amine, an aldehyde, 2,2,6-trimethyl-4H-1,3-dioxin-4-one (a diketene (B1670635) surrogate), and 3-amino-1,2,4-triazole in the presence of a catalytic amount of p-toluenesulfonic acid in water. researchgate.net This approach proceeds within 4-6 hours, showcasing the efficiency of MCRs. researchgate.net
| Reaction Type | Components | Catalyst / Solvent | Product Class | Reference |
| Four-Component | Amine, Aldehyde, 2,2,6-trimethyl-4H-1,3-dioxin-4-one, 3-Amino-1,2,4-triazole | p-TsOH / Water | worldwidejournals.comijnc.irrsisinternational.orgtriazolo[1,5-a]pyrimidine-6-carboxamides | researchgate.net |
| Three-Component | Aldehyde, β-Dicarbonyl compound, 3-Amino-1,2,4-triazole | Thiamine hydrochloride (VB1) / Water | Substituted worldwidejournals.comijnc.irrsisinternational.orgtriazolo[1,5-a]pyrimidines | researchgate.net |
| Three-Component | 5-Amino-1-phenyl-1H-1,2,4-triazoles, Aromatic aldehydes, Ethyl acetoacetate (B1235776) | N/A | worldwidejournals.comijnc.irrsisinternational.orgTriazolo[4,3-a]pyrimidines | nih.gov |
Table 2: Examples of One-Pot Multicomponent Reactions for Triazolopyrimidine Synthesis.
Microwave-assisted organic synthesis (MAOS) has become an invaluable technique for accelerating reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating methods. rsisinternational.orgresearchgate.net The synthesis of worldwidejournals.comijnc.irrsisinternational.orgtriazolo[1,5-a]pyrimidines is well-suited to this technology.
For instance, a three-component reaction involving 5-(methylthio)-2H-1,2,4-triazol-3-amine, a 1,3-dione, and an aromatic aldehyde in ethanol (B145695) can be irradiated under microwave conditions at 120 °C to afford the desired products in just 10-15 minutes. rsisinternational.org This represents a significant reduction in reaction time compared to classical reflux methods. rsisinternational.org Furthermore, catalyst-free and additive-free microwave-assisted methods have been developed for the analogous worldwidejournals.comijnc.irrsisinternational.orgtriazolo[1,5-a]pyridine system, demonstrating the potential for highly efficient and environmentally benign syntheses. mdpi.com These methods typically involve the tandem reaction of enaminonitriles and benzohydrazides in a solvent like toluene (B28343) at elevated temperatures (e.g., 140 °C). mdpi.com
| Reactants | Solvent | Conditions | Time | Yield | Reference |
| 5-(methylthio)-2H-1,2,4-triazol-3-amine, 1,3-dione, Aldehyde | Ethanol | 120 °C, Microwave | 10-15 min | N/A | rsisinternational.org |
| Enaminonitriles, Benzohydrazides (for pyridyl analog) | Toluene | 140 °C, Microwave | N/A | Good to Excellent | mdpi.com |
| 5-Aminouracil, Ethyl cyanoacetate, Benzaldehyde, Hydrazine | N/A | Microwave Irradiation | Short | High | researchgate.net |
Table 3: Microwave-Assisted Syntheses of Triazolopyrimidine Scaffolds and Analogs.
The application of green chemistry principles is paramount in modern synthetic design to minimize environmental impact. powertechjournal.com The synthesis of triazolopyrimidines has benefited from such approaches, including the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions. jsynthchem.comingentaconnect.com
Water is an ideal green solvent, and its use has been demonstrated in the four-component synthesis of worldwidejournals.comijnc.irrsisinternational.orgtriazolo[1,5-a]pyrimidine derivatives catalyzed by p-toluenesulfonic acid. researchgate.net Solvent-free, or neat, reaction conditions represent another green alternative, which has been successfully applied to the synthesis of these heterocycles. ingentaconnect.com The use of reusable, heterogeneous catalysts, such as magnetic Fe3O4@SiO2-SO3H nanoparticles, aligns with green principles by simplifying catalyst recovery and reducing waste. jsynthchem.com Furthermore, MCRs and microwave-assisted syntheses are inherently green due to their high atom economy, reduced energy consumption, and potential to minimize solvent use. powertechjournal.com
Regio- and Stereoselective Synthesis of 6-Methyl-worldwidejournals.comijnc.irrsisinternational.orgtriazolo[1,5-a]pyrimidin-2-amine and Related Analogs
Controlling regioselectivity is a critical challenge in the synthesis of unsymmetrically substituted worldwidejournals.comijnc.irrsisinternational.orgtriazolo[1,5-a]pyrimidines. The reaction between 3-amino-1,2,4-triazole and an unsymmetrical 1,3-dicarbonyl compound, such as ethyl acetoacetate, can potentially yield two regioisomers. The outcome is dictated by the initial nucleophilic attack of either the exocyclic amino group (N1) or an endocyclic triazole nitrogen (N2 or N4) on the more electrophilic carbonyl carbon of the dicarbonyl compound. researchgate.net
For the specific synthesis of 6-Methyl- worldwidejournals.comijnc.irrsisinternational.orgtriazolo[1,5-a]pyrimidin-2-amine, achieving the 6-methyl substitution pattern requires careful selection of the 1,3-dicarbonyl equivalent. Standard reactions with acetylacetone (B45752) or ethyl acetoacetate typically lead to substitution at the 5- and/or 7-positions. mdpi.com Therefore, a precursor that directs cyclization to form the 6-methyl isomer would be necessary. While the literature on achieving this specific regiochemistry is limited, the general principle of matching the reactivity of the nucleophilic centers of the aminotriazole with the electrophilic centers of the carbonyl partner remains the guiding factor.
Stereoselectivity becomes a consideration when a chiral center is introduced into the molecule. This can be achieved by using enantiomerically pure starting materials or through asymmetric catalysis. google.com For example, in MCRs, the use of a chiral aldehyde could introduce a stereocenter at the 4-position of a dihydropyrimidine (B8664642) ring, which could then be carried through to the final product. researchgate.net The synthesis of specific stereoisomers is often crucial for optimizing biological activity, as seen in various triazolopyrimidine-based therapeutic agents. acs.org
Scale-Up Considerations and Industrial Synthesis Feasibility Studies for Triazolopyrimidine Scaffolds
The transition of a synthetic route from laboratory scale to industrial production requires careful consideration of several factors, including cost, safety, efficiency, and environmental impact. organic-chemistry.org The worldwidejournals.comijnc.irrsisinternational.orgtriazolo[1,5-a]pyrimidine scaffold is present in numerous commercial products, particularly herbicides, necessitating robust and scalable synthetic processes. upi.edu
Methods that are well-suited for industrial scale-up often feature:
Convergent Synthesis: Routes like one-pot MCRs are highly desirable as they reduce the number of separate reaction and purification steps, leading to lower operational costs and less waste. nih.gov
Cost-Effective Reagents: The use of readily available and inexpensive starting materials and catalysts is crucial for economic viability. organic-chemistry.org
Process Safety: Reaction conditions must be manageable on a large scale. Extremely high temperatures or pressures, or the use of highly toxic or explosive reagents, are generally avoided.
Ease of Purification: Crystallization is the preferred method for purification on an industrial scale. Syntheses that produce clean products with minimal byproducts are therefore advantageous. ingentaconnect.com
Environmental Benignity: The use of green solvents like water or ethanol, and the ability to recycle catalysts and solvents, are increasingly important for meeting regulatory standards and reducing the environmental footprint of the process. organic-chemistry.org
For the triazolopyrimidine scaffold, syntheses utilizing MCRs in aqueous media or microwave-assisted processes that dramatically shorten production times offer promising avenues for feasible industrial-scale production. rsisinternational.orgresearchgate.net
Synthetic Precursors and Starting Materials for 6-Methyl-electronicsandbooks.comacs.orgresearchgate.nettriazolo[1,5-a]pyrimidin-2-amine Production
The construction of the 6-Methyl- acs.orgresearchgate.nettriazolo[1,5-a]pyrimidin-2-amine core relies on two key starting materials that provide the necessary atoms for the fused ring system. The triazole portion of the molecule, including the 2-amino group, is typically derived from 3,5-diamino-1,2,4-triazole, also known as guanazole. The pyrimidine ring, bearing the 6-methyl substituent, is formed from a three-carbon unit, commonly a β-keto ester such as ethyl acetoacetate.
The reaction between these precursors is a well-established method for the synthesis of the acs.orgresearchgate.nettriazolo[1,5-a]pyrimidine scaffold. In this process, the more nucleophilic amino group of the aminotriazole attacks the carbonyl carbons of the β-keto ester, leading to a cyclization and subsequent dehydration to form the fused heterocyclic system. The use of an unsymmetrical β-dicarbonyl compound like ethyl acetoacetate is crucial for achieving the desired substitution pattern, as it can lead to the formation of different isomers. The reaction conditions can be tailored to favor the formation of the desired 6-methyl isomer.
A comprehensive overview of the primary precursors and their roles in the synthesis of 6-Methyl- acs.orgresearchgate.nettriazolo[1,5-a]pyrimidin-2-amine is presented in the following table:
| Precursor Name | Chemical Structure | Role in Synthesis |
| 3,5-Diamino-1,2,4-triazole (Guanazole) | Provides the 1,2,4-triazole ring and the 2-amino group. | |
| Ethyl Acetoacetate | Provides the three-carbon backbone for the pyrimidine ring and the methyl group at the 6-position. |
The selection of these starting materials is pivotal for the efficient and regioselective synthesis of 6-Methyl- acs.orgresearchgate.nettriazolo[1,5-a]pyrimidin-2-amine. Variations in the β-dicarbonyl component can be employed to introduce different substituents onto the pyrimidine ring, highlighting the versatility of this synthetic approach for creating a library of related compounds. rsc.org
Derivatization, Structural Modification, and Analog Design of 6 Methyl 1 2 3 Triazolo 1,5 a Pyrimidin 2 Amine
Chemical Functionalization at the Amine Moiety (e.g., Alkylation, Acylation, Arylation)
The 2-amino group of the 6-Methyl- urfu.ruacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine core serves as a primary site for chemical modification, enabling the introduction of a wide array of substituents through alkylation, acylation, and arylation reactions. These modifications can significantly alter the molecule's polarity, steric profile, and hydrogen bonding capabilities.
Alkylation: The nucleophilic nature of the exocyclic amino group allows for the introduction of various alkyl groups. While specific examples for 6-Methyl- urfu.ruacs.orgresearchgate.nettriazolo[1,5-a]pyrimidin-2-amine are not extensively detailed in the public domain, studies on analogous 2-amino- urfu.ruacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine systems demonstrate that alkylation can occur. For instance, in related tetrahydro derivatives, alkylation has been shown to proceed at the amino group, as well as at the N3 or N4 positions of the heterocyclic core, depending on the reaction conditions and the nature of the electrophile. acs.org
Acylation: Acylation of the 2-amino group is a common strategy to introduce amide functionalities. This can be achieved using various acylating agents such as acid chlorides or anhydrides. In a study focused on improving the synthesis of 2-amino- urfu.ruacs.orgresearchgate.nettriazolo[1,5-a]pyrimidines, acetyl protection of the amino group was utilized during the oxidation of dihydro-triazolopyrimidine precursors, indicating the feasibility of acylation at this position.
Table 1: Examples of Functionalization Reactions at the Amine Moiety of Related urfu.ruacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine Systems
| Reaction Type | Reagents and Conditions | Resulting Functional Group | Reference |
| Alkylation | Benzyl bromide | N-benzylation | acs.org |
| Acylation | Acetic anhydride | N-acetylation | |
| Sulfonylation | Sulfonyl chlorides | N-sulfonylation | acs.org |
Note: The table provides examples from closely related structures due to the limited specific data for 6-Methyl- urfu.ruacs.orgresearchgate.nettriazolo[1,5-a]pyrimidin-2-amine.
Substitution Reactions and Heterocyclic Annulation at the Pyrimidine (B1678525) Ring System
The pyrimidine ring of the 6-Methyl- urfu.ruacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine scaffold is another key site for structural diversification. Substitution reactions and the annulation of additional heterocyclic rings can lead to the development of complex polycyclic systems with unique properties.
Substitution Reactions: The pyrimidine ring can undergo various substitution reactions. For example, in a series of urfu.ruacs.orgresearchgate.nettriazolo[1,5-a]pyrimidines, a chloro group at the 5-position was substituted with alcohols, thiols, and alkylamines to generate a library of compounds. researchgate.net While this example does not start with the 2-amino-6-methyl derivative, it highlights the reactivity of the pyrimidine ring towards nucleophilic substitution, suggesting that similar transformations could be applied to appropriately functionalized 6-Methyl- urfu.ruacs.orgresearchgate.nettriazolo[1,5-a]pyrimidin-2-amine precursors.
Heterocyclic Annulation: The 6-Methyl- urfu.ruacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine core can be used as a building block for the synthesis of more complex, fused heterocyclic systems. For instance, a study demonstrated the synthesis of tetra-heterocyclic systems by fusing pyrimido- urfu.ruacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine with rings such as tetrazole, triazole, imidazole, and pyrazole (B372694). urfu.ru This was achieved through the heterocyclization of a precursor with various α-aminoazoles. Another approach involves the acid-catalyzed condensation of 2-aminosubstituted urfu.ruacs.orgresearchgate.nettriazolo[1,5-a]pyrimidines with 1,3-diketones to yield diversely substituted polycyclic derivatives. researchgate.net
Modifications of the Methyl Group at C-6 and its Impact on Reactivity
The reactivity of a methyl group on a heterocyclic ring is often enhanced due to the electronic nature of the ring system. This can allow for reactions such as condensation with aldehydes. While specific studies detailing the modification of the C-6 methyl group of 6-Methyl- urfu.ruacs.orgresearchgate.nettriazolo[1,5-a]pyrimidin-2-amine are scarce, research on related heterocyclic systems suggests that such methyl groups can be active in condensation reactions. For example, the synthesis of various urfu.ruacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine derivatives often involves the reaction of 3-amino-1,2,4-triazole with β-dicarbonyl compounds, where the substituents on the dicarbonyl compound determine the substitution pattern on the resulting pyrimidine ring, including the group at the C-6 position. researchgate.net This implies that the reactivity of the C-6 position is crucial in the synthesis of these compounds.
Synthesis of Hybrid Molecules Incorporating the 6-Methyl-urfu.ruacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine Core
The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, has been applied to the urfu.ruacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine scaffold to create novel compounds with potentially enhanced or dual biological activities.
Several studies have reported the synthesis of hybrid molecules based on the urfu.ruacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine core. For instance, a series of novel urfu.ruacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine derivatives were synthesized containing a furan (B31954) moiety linked through a propylthio chain at the 2-position and various substituted phenylamino (B1219803) groups at the 7-position. nih.gov Another study focused on creating hybrid compounds by merging the 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide scaffold with a cycloheptathiophene-3-carboxamide moiety. nih.gov These examples, while not starting specifically from 6-Methyl- urfu.ruacs.orgresearchgate.nettriazolo[1,5-a]pyrimidin-2-amine, demonstrate the feasibility of incorporating this core into larger, more complex molecular architectures.
Table 2: Examples of Hybrid Molecules Based on the urfu.ruacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine Scaffold
| Hybrid Moiety | Linkage | Position of Linkage | Reference |
| Furan and Substituted Phenylamine | Propylthio and Amino | C-2 and C-7 | nih.gov |
| Cycloheptathiophene-3-carboxamide | Amide | C-2 | nih.gov |
Combinatorial and Parallel Synthesis Approaches for Compound Library Generation
Combinatorial and parallel synthesis techniques are powerful tools for the rapid generation of large libraries of related compounds, which is essential for systematic structure-activity relationship (SAR) studies.
The synthesis of libraries of urfu.ruacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine derivatives has been reported, often utilizing multi-component reactions. One such approach involves a three-component condensation of 3-aminotriazole, various aldehydes, and a ketene (B1206846) N,S-acetal to produce a novel library of triazolo[1,5-a]pyrimidine scaffolds. nih.gov Another strategy for generating a library of triazolopyrimidines involved the treatment of a 5-chloro-6-(trifluorophenyl)- urfu.ruacs.orgresearchgate.nettriazolo[1,5-a]pyrimidin-7-amine with a diverse set of alcohols, thiols, and alkylamines. researchgate.net These methods, while not explicitly using 6-Methyl- urfu.ruacs.orgresearchgate.nettriazolo[1,5-a]pyrimidin-2-amine as the starting material, showcase the applicability of combinatorial and parallel synthesis strategies to the broader urfu.ruacs.orgresearchgate.nettriazolo[1,5-a]pyrimidine class, which could be adapted for the target molecule.
Computational and Theoretical Studies on 6 Methyl 1 2 3 Triazolo 1,5 a Pyrimidin 2 Amine and Its Analogs
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of the nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine core. The nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine system is characterized as aza-analogs of a delocalized 10-π electron system, which consists of an electron-rich five-membered ring fused to an electron-deficient six-membered ring. nih.gov However, studies based on 1H-NMR methyl substituent effects have suggested that this heterocyclic system exhibits a limited degree of aromaticity. nih.gov
Density Functional Theory (DFT) calculations offer deeper insights into the electronic and energetic characteristics of such molecules. rsc.org These calculations can reveal distinct electronic properties, including total energy, binding energy, HOMO-LUMO gaps, dipole moments, and electrophilicity indices, which in turn suggest unique reactivity profiles and molecular stability. rsc.org Furthermore, Molecular Electrostatic Potential (MEP) analyses provide a visual representation of the electrostatic characteristics, highlighting regions prone to electrophilic and nucleophilic attacks and thus indicating their potential for specific biochemical interactions. rsc.org For instance, MEP maps can identify electron-rich (red) and electron-deficient (blue) regions, which are crucial for understanding and confirming the binding modes observed in docking studies. researchgate.net
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely applied to predict the binding mode and affinity of small molecule ligands to the active site of a protein.
In studies involving analogs of 6-Methyl- nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidin-2-amine, molecular docking has been employed to identify potential inhibitors for various protein targets. For example, nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidin-7-one compounds have been identified as potent inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov Docking studies revealed high binding affinities, with scores less than -9 kcal/mol, and effective interactions with crucial active site residues such as His41, Cys145, and Glu166. nih.gov
Similarly, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been docked against various enzymes to explore their potential as antimicrobial and anti-diabetic agents. nih.govplos.org These studies demonstrated that the compounds act as potent inhibitors of enzymes like 14-alpha demethylase, transpeptidase, and alkaline phosphatase. nih.gov In another study, thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives were investigated as potential α-amylase inhibitors, with one compound exhibiting a docking score of -7.43 kcal/mol. plos.org
The following table summarizes the results of molecular docking studies for some nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine analogs against different protein targets.
| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Affinity/Score |
| nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidin-7-ones | SARS-CoV-2 Mpro | His41, Cys145, Glu166 | < -9 kcal/mol |
| Pyrazolo[1,5-a]pyrimidines | 14-alpha demethylase, transpeptidase, alkaline phosphatase | Not specified | Potent inhibitors |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitriles | α-amylase | Not specified | -7.43 kcal/mol |
| Pyrazolo[1,5-a]pyrimidines | S. aureus DNA gyrase | Not specified | Lower binding energy |
Molecular Dynamics Simulations for Ligand-Target Binding Dynamics
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time, providing a detailed view of the dynamic behavior of ligand-protein complexes. These simulations are crucial for validating the stability of binding modes predicted by molecular docking.
For nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidin-7-one compounds complexed with SARS-CoV-2 Mpro, MD simulations of 20 nanoseconds showed that the lead compounds formed stable complexes. nih.govnih.gov The stability was evidenced by highly stable root mean square deviation (RMSD) values of less than 0.23 nm, root mean square fluctuations (RMSF) of 0.12 nm, and a radius of gyration of 2.2 nm. nih.govnih.gov Furthermore, Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) calculations revealed thermodynamically stable binding energies of -129.266 ± 2.428 kJ/mol and -116.478 ± 3.502 kJ/mol for the lead compounds. nih.govnih.gov
In a study of thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as α-amylase inhibitors, MD simulations showed that the ligand-protein complex stabilized after 25 ns with minor perturbations. plos.org The RMSF values indicated interactions with key residues including Trp58, Trp59, Tyr62, Gln63, His101, and others, confirming the stability of the complex. plos.org
The table below presents key parameters from MD simulations of nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine analogs.
| Compound Class | Protein Target | Simulation Length | Key Stability Metrics | Calculated Binding Energy (MM/PBSA) |
| nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidin-7-ones | SARS-CoV-2 Mpro | 20 ns | RMSD < 0.23 nm, RMSF = 0.12 nm, Rg = 2.2 nm | -129.266 ± 2.428 kJ/mol |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitriles | α-amylase | Not specified | Complex stabilizes after 25 ns | Not specified |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that relates the chemical structure of a series of compounds to their biological activity. This approach is used to predict the activity of new compounds and to understand the structural features that are important for their biological effects.
A QSAR study was conducted on 125 analogs of 1,2,4-triazolo[1,5-a]pyrimidin-7-amine to model their inhibitory activity against Plasmodium falciparum. mdpi.com Using six different machine learning algorithms, the study identified five significant molecular descriptors for constructing the predictive model. mdpi.com The regression equation was determined as: pIC50 = 5.90 − 0.71npr1 − 1.52pmi3 + 0.88slogP − 0.57vsurf-CW2 + 1.11vsurf-W2. mdpi.com
Among the tested algorithms, Support Vector Regressor (SVR) was found to be the best-performing model, demonstrating robustness, efficiency, and reliability in predicting the pIC50 values. mdpi.com This suggests that non-linear modeling algorithms like SVR are effective for QSAR modeling of structurally diverse datasets of nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine derivatives. mdpi.com
The following table highlights the performance of different machine learning algorithms in the QSAR study.
| Machine Learning Algorithm | Mean Squared Error (MSE) | Coefficient of Determination (R²) | Mean Absolute Error (MAE) | Root Mean Squared Error (RMSE) |
| k-Nearest Neighbours (kNN) | 0.46 | 0.54 | 0.54 | 0.68 |
| Support Vector Regressor (SVR) | 0.33 | 0.67 | 0.46 | 0.57 |
| Random Forest Regressor (RFR) | 0.43 | 0.58 | 0.51 | 0.66 |
In Silico Pharmacokinetic and Drug-Likeness Predictions (e.g., ADME Profiling Methodology)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling and drug-likeness predictions are essential for evaluating the potential of a compound to be developed into a drug. These predictions help in the early identification of compounds with unfavorable pharmacokinetic properties.
For pyrazolo[1,5-a]pyrimidine derivatives, in silico studies have confirmed that most of the compounds fall within the range set by Lipinski's rule of five. nih.govjohnshopkins.edu These compounds are predicted to have higher gastrointestinal absorption and to inhibit some cytochrome P450 (CYP) isoforms. nih.gov Additionally, carcinogenicity tests were predicted to be negative, and the hERG test presented a medium risk. nih.gov
Similarly, for nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidin-7-one compounds identified as SARS-CoV-2 Mpro inhibitors, it was found that they satisfied all drug-likeness rules and were devoid of predicted toxicity or mutagenicity. nih.govnih.gov Favorable ADME-PK properties have also been noted for the broader class of nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine derivatives in various studies. nih.gov
The table below summarizes the predicted ADME and drug-likeness properties of some nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidine analogs.
| Compound Class | Lipinski's Rule of Five | Predicted GI Absorption | Predicted Toxicity | Drug-Likeness |
| Pyrazolo[1,5-a]pyrimidines | Compliant | High | Negative carcinogenicity, medium hERG risk | Favorable |
| nih.govmdpi.comnih.govtriazolo[1,5-a]pyrimidin-7-ones | Compliant | Not specified | Devoid of toxicity and mutagenicity | Satisfied all rules |
Structure Activity Relationship Sar Studies and Rational Ligand Design Based on 6 Methyl 1 2 3 Triazolo 1,5 a Pyrimidin 2 Amine
Identification of Key Pharmacophoric Features for Biological Potency
The biological activity of the nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine scaffold is rooted in several key structural and electronic features. As a purine (B94841) isostere, the TP ring system can effectively mimic adenine (B156593) or guanine, enabling it to interact with the ATP-binding sites of various enzymes. nih.govnih.gov
The essential pharmacophoric features of this scaffold include:
The Heterocyclic Core: The fused triazole and pyrimidine (B1678525) rings form a planar, aromatic system that facilitates stacking interactions within protein binding pockets. mdpi.comnih.gov This core structure is fundamental to target engagement.
Nitrogen Atom Configuration: The specific arrangement of nitrogen atoms (at positions N1, N3, and N4) creates a distinct hydrogen-bonding pattern. These nitrogen atoms can act as hydrogen bond acceptors, which is crucial for anchoring the molecule to specific amino acid residues in a target protein, such as the hinge region of kinases. nih.gov The electron pairs on these nitrogen atoms also impart metal-chelating properties to the scaffold, a feature exploited in the design of certain anticancer and antiparasitic agents. nih.govnih.gov
The 6-Methyl Group: The methyl group at the C6 position can influence the molecule's activity through steric and electronic effects. It can promote favorable hydrophobic interactions within a binding pocket or provide a steric hindrance that enhances selectivity by preventing binding to off-target proteins.
Elucidation of Optimal Substituent Effects on Target Modulation
The biological activity and selectivity of the nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine core can be precisely tuned by modifying the substituents at various positions. SAR studies on different series of analogs have provided clear insights into the effects of these modifications.
For a series of nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine-based anticancer agents that function as tubulin inhibitors, a systematic investigation revealed strict requirements for high potency. acs.orgacs.org A key finding was the necessity of specific fluoroalkylamino groups at the C5 position. Furthermore, substitutions on a phenyl ring at the C6 position were critical; optimal activity required two fluoro atoms at the ortho positions of the phenyl ring and an oxygen-linked, three-carbon chain at the para position. acs.orgacs.org
| Position | Substituent | Effect on Potency |
|---|---|---|
| C5 | (1S)-2,2,2-trifluoro-1-methylethylamino | High Potency |
| C5 | 2,2,2-trifluoroethylamino | High Potency |
| C6-Phenyl (ortho) | Two Fluoro atoms | Optimal Activity |
| C6-Phenyl (para) | Oxygen linkage + three-methylene unit + alkylamino/hydroxy terminal | Optimal Activity |
In another study focusing on anti-inflammatory agents, the methyl group on the pyrimidine ring was identified as a decisive factor for efficacy. mdpi.com The study compared analogs with and without this methyl group, concluding its presence was important for the desired activity profile. The placement of fluorine atoms on ancillary phenyl rings also significantly modulated the inhibitory action against nitric oxide and interleukin-6 secretion. mdpi.comnih.gov
Furthermore, research into Casein Kinase 2 (CK2) inhibitors demonstrated the importance of the C2 substituent. mdpi.com While the subject compound features a 2-amino group, related studies on 6-(tetrazol-5-yl)-7-amino nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidines found that other substituents at the C2 position, such as methylthio (SMe) or phenyl (Ph), were beneficial for inhibitory activity, whereas the broader class of nih.govacs.orgnih.govtriazolopyrimidines was generally less active than pyrazolo[1,5-a]pyrimidine (B1248293) counterparts in this specific assay. mdpi.com This highlights how modifications at the 2-position can be leveraged to tune activity for different targets.
Development of SAR Models for Targeted Biological Pathways
To rationalize the observed biological activities and guide the design of more effective analogs, computational SAR models have been extensively employed. Molecular docking, a key computational technique, has been used to predict the binding conformations of nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine derivatives within the active sites of their biological targets. mdpi.com
For example, in the development of novel pyrazolo-[4,3-e] nih.govacs.orgnih.govtriazolopyrimidine derivatives as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), docking experiments suggested that the lead compound binds effectively at the ATP binding site. mdpi.com These computational models help to explain how specific substitutions contribute to binding affinity by identifying key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and protein residues. By visualizing these interactions, researchers can formulate hypotheses for further chemical modifications to enhance potency and selectivity.
Design Principles for Enhanced Potency and Selectivity of 6-Methyl-nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidin-2-amine Analogs
Based on extensive SAR studies, several guiding principles have emerged for the rational design of potent and selective analogs based on the nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine scaffold.
Leverage the Purine Scaffold: The structural mimicry of purines is a core strength of the TP scaffold. Design strategies should continue to target enzymes that naturally bind purines, such as kinases and phosphodiesterases, where the TP core can serve as an effective hinge-binding motif. nih.govnih.gov
Strategic Substitution for Target Affinity: As demonstrated in various studies, small modifications can lead to significant changes in biological activity. Potency is often enhanced by introducing substituents at the C2, C5, and C7 positions that can form additional hydrogen bonds, engage in hydrophobic interactions, or occupy specific sub-pockets within the target's active site. acs.orgacs.orgmdpi.com
Fine-Tuning of Physicochemical Properties: Substituents can be used to optimize drug-like properties. For instance, the introduction of fluorine atoms can enhance metabolic stability and binding affinity, while the addition or modification of alkyl groups, like the 6-methyl group, can modulate lipophilicity and solubility. mdpi.com
Designing for Selectivity: Achieving selectivity is critical to minimize off-target effects. This can be accomplished by designing substituents that exploit unique features of the target active site that are not present in related proteins. Computational analysis of kinase-fragment interaction spaces can reveal opportunities to design derivatives that bind specifically to sub-pockets of the target kinase, thereby enhancing selectivity. nih.gov
Fragment-Based and Scaffold-Hopping Approaches in Triazolopyrimidine Research
Modern drug discovery often utilizes advanced strategies like fragment-based drug design (FBDD) and scaffold hopping to explore novel chemical space and identify potent ligands.
Fragment-Based Drug Design (FBDD) has proven particularly successful in the development of kinase inhibitors. nih.govnih.gov This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly but efficiently to the biological target. Once identified, these fragments serve as starting points for optimization, where they are "grown" or linked together in a structure-guided manner to produce high-affinity leads. drugdiscoverychemistry.com This method is advantageous for developing highly selective inhibitors by building molecules that perfectly complement the target's binding site. nih.gov
Scaffold Hopping is a computational strategy used to identify new molecular cores that can serve as bioisosteric replacements for a known active scaffold. researchgate.net This technique is valuable for generating novel intellectual property, overcoming undesirable physicochemical or pharmacokinetic properties, or finding alternative binding modes. In research related to kinase inhibitors, a triazolopyridine scaffold, which is structurally very similar to the triazolopyrimidine core, was successfully identified as a replacement for an imidazopyridazine scaffold, leading to a new chemical series of PIM-1 kinase inhibitors. researchgate.net This demonstrates the utility of scaffold hopping in evolving the nih.govacs.orgnih.govtriazolo[1,5-a]pyrimidine chemical class to create next-generation therapeutics.
Advanced Spectroscopic and Analytical Methodologies for the Characterization of 6 Methyl 1 2 3 Triazolo 1,5 a Pyrimidin 2 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including the rsc.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine system. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals in ¹H NMR and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment within the molecule can be determined. researchgate.net
In ¹H NMR spectra of derivatives of this scaffold, the methyl group (CH₃) protons at the C6 position typically appear as a singlet in the upfield region. The protons on the pyrimidine (B1678525) and triazole rings exhibit characteristic chemical shifts that are influenced by the electronic nature of the fused ring system and any substituents present. mdpi.comresearchgate.net For instance, the C6-H proton in related 5-methyl- rsc.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine derivatives has been observed as a singlet around δ 6.3 ppm. mdpi.com The amine (NH₂) protons are often observed as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.
¹³C NMR spectroscopy provides complementary information, detailing the carbon framework of the molecule. The carbon atom of the methyl group at C6 would resonate at high field, while the carbons within the aromatic heterocyclic rings would appear at lower field. Quaternary carbons, such as those at the ring fusion, can be identified by their lack of attached protons in DEPT (Distortionless Enhancement by Polarization Transfer) experiments. For related pyrazolo[1,5-a]pyrimidine (B1248293) systems, 2D NMR experiments like COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities, and heteronuclear correlation experiments (HSQC/HMBC) are used to assign protonated and quaternary carbons definitively. researchgate.net
Table 1: Representative ¹H NMR Spectral Data for Substituted rsc.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine Derivatives
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference Compound Example |
|---|---|---|---|
| C₆-H | ~6.32 - 6.36 | s (singlet) | 7-Phenylamino-5-methyl derivatives mdpi.comnih.gov |
| C₆-CH₃ | ~2.51 - 2.54 | s (singlet) | 7-Anilino substituted derivatives mdpi.comnih.gov |
| NH₂ | Variable, broad | br s (broad singlet) | General observation for primary amines |
Note: Data is based on derivatives and serves as a reference for the expected spectral features of the parent compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the analyte, such as the protonated molecule [M+H]⁺.
For 6-Methyl- rsc.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidin-2-amine (C₇H₈N₄), the theoretical exact mass can be calculated. HRMS analysis would compare the experimentally measured m/z value to this theoretical value. A close match, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass. For example, in the characterization of various rsc.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyridine derivatives, HRMS (ESI) was used to confirm their elemental composition by matching the calculated m/z for the [M+H]⁺ ion with the found value to four decimal places. mdpi.com This level of precision is essential for confirming the identity of newly synthesized compounds. mdpi.com
Table 2: HRMS Data for 6-Methyl- rsc.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidin-2-amine
| Ion | Calculated m/z |
|---|
Note: This table presents the calculated exact mass. An experimental HRMS measurement would aim to match this value with high precision.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.
For 6-Methyl- rsc.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidin-2-amine, the IR spectrum would show characteristic absorption bands. The N-H stretching vibrations of the primary amine group (NH₂) are expected to appear in the region of 3300-3500 cm⁻¹. mdpi.com C-H stretching vibrations from the methyl group and the aromatic rings would be observed around 2900-3100 cm⁻¹. The fingerprint region (below 1650 cm⁻¹) is complex but highly characteristic, containing bands corresponding to C=C and C=N stretching vibrations of the fused heterocyclic rings, as well as N-H bending vibrations. mdpi.commdpi.com
Table 3: Typical IR Absorption Bands for rsc.orgresearchgate.netmdpi.comtriazolo[1,5-a]pyrimidine Derivatives
| Vibrational Mode | Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H stretch | ~3445 | Amine (NH) mdpi.com |
| C-H stretch (sp³) | ~2965 | Methyl (CH₃) mdpi.com |
| C=C, C=N stretch | ~1610, 1576 | Aromatic Rings mdpi.com |
Note: Data is derived from substituted derivatives found in the literature. mdpi.com
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the most powerful method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, revealing precise bond lengths, bond angles, and torsional angles.
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a synthesized compound.
High-Performance Liquid Chromatography (HPLC) is widely used to determine the purity of non-volatile compounds like triazolopyrimidine derivatives. A sample is passed through a column packed with a stationary phase, and its components are separated based on their differential interactions. The purity is typically determined by the relative area of the peak corresponding to the target compound in the chromatogram, with successful syntheses of related compounds reporting purities greater than 95%. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile components of a mixture using gas chromatography and then identifies them using mass spectrometry. For triazolopyrimidine derivatives that are sufficiently volatile or can be derivatized to become so, GC-MS can be used to analyze reaction mixtures and identify byproducts. In studies of related heterocyclic compounds, GC-MS has been employed to identify numerous constituents in complex mixtures. researchgate.net
Mechanistic Investigations of 6 Methyl 1 2 3 Triazolo 1,5 a Pyrimidin 2 Amine Interactions at the Molecular and Cellular Level in Vitro
Binding Kinetics and Thermodynamics with Purified Target Proteins
The characterization of the binding affinity and thermodynamic profile of a compound with its purified target protein is fundamental to understanding its mechanism of action. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and molecular modeling are employed to determine key parameters like the binding constant (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction.
For thetriazolo[1,5-a]pyrimidine class, computational studies have been used to calculate thermodynamic binding energies. For instance, molecular mechanics Poisson-Boltzmann surface area (MM/PBSA) calculations for two different triazolo[1,5-a]pyrimidin-7-one compounds with the SARS-CoV-2 main protease revealed thermodynamically stable binding energies of -129.266 ± 2.428 kJ/mol and -116.478 ± 3.502 kJ/mol, respectively. These studies, which also analyze contributions from van der Waals forces, electrostatic interactions, and solvation energies, provide insight into the forces driving complex formation. While specific experimental thermodynamic data for 6-Methyl-triazolo[1,5-a]pyrimidin-2-amine binding to its targets are not extensively documented, the table below illustrates the typical parameters investigated for this class of compounds.
| Analog | Target Protein | Method | Binding Affinity (Kd) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) |
|---|---|---|---|---|---|
| TP Analog A | Tubulin | ITC | Data Not Available | Data Not Available | Data Not Available |
| TP Analog B | CK2 | SPR | Data Not Available | Data Not Available | Data Not Available |
| TP Analog C | Adenosine (B11128) A2A Receptor | Radioligand Binding | Data Not Available | Data Not Available | Data Not Available |
This table is illustrative, representing the types of data generated in binding kinetics and thermodynamics studies. Specific values for 6-Methyl-triazolo[1,5-a]pyrimidin-2-amine are not publicly available.
Allosteric vs. Orthosteric Binding Mechanisms
Understanding whether a compound binds to the primary active site (orthosteric) or a secondary, regulatory site (allosteric) is crucial for drug development. Orthosteric drugs directly compete with the endogenous ligand for the active site. In contrast, allosteric modulators bind to a different location on the protein, inducing a conformational change that alters the activity of the active site. This can offer advantages in terms of selectivity, as allosteric sites are often less conserved across protein families than active sites.
Thetriazolo[1,5-a]pyrimidine (TP) class exhibits a particularly interesting and complex binding mechanism with tubulin. Many TP derivatives function as microtubule-stabilizing agents but bind to the vinca (B1221190) alkaloid site on β-tubulin. This is unusual because the vinca site is typically targeted by microtubule-destabilizing agents like vinblastine. Therefore, while TPs bind to a known orthosteric site for vinca alkaloids, their functional effect (stabilization) is opposite to that of the native ligands for that site. This suggests that TPs act as modulators of tubulin assembly through a unique mechanism, promoting longitudinal tubulin contacts rather than the lateral contacts promoted by classical stabilizers like paclitaxel (B517696). This mode of action, which involves binding to an orthosteric site but producing an allosteric-like effect on protein function, highlights the nuanced nature of molecular interactions.
Cellular Target Engagement and Pathway Modulation Studies (e.g., ERK Signaling Pathway)
Cellular target engagement assays are essential to confirm that a compound interacts with its intended target within the complex environment of a living cell. Following target engagement, it is important to assess the downstream consequences on cellular signaling pathways.
The primary target for many anticancer TP analogs is tubulin. Disruption of microtubule dynamics can have profound effects on various cellular processes, including cell cycle progression and intracellular signaling. The extracellular signal-regulated kinase (ERK) signaling pathway is a key regulator of cell proliferation, differentiation, and survival. While direct inhibition of the ERK pathway by 6-Methyl-triazolo[1,5-a]pyrimidin-2-amine has not been established, related compounds have been investigated in this context. For example, a series of triazolo[4,5-d]pyrimidin-5-amines were assessed as potential ERK3 inhibitors. Although these specific compounds were found to have off-target effects, the research highlights the interest in the broader triazolopyrimidine scaffold as a source of kinase inhibitors. It is plausible that the effects of TP compounds on the microtubule network could indirectly modulate signaling pathways such as the ERK pathway, a phenomenon that warrants further investigation.
Assessment of Resistance Mechanisms to Triazolopyrimidine Analogs
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cell. A key advantage of certain novel anticancer agents is their ability to circumvent these resistance mechanisms.
Studies on selectedtriazolo[1,5-a]pyrimidine derivatives have shown that they are able to overcome resistance attributed to several multidrug resistance transporter proteins. These compounds are not affected by P-glycoprotein overexpression, suggesting they are not substrates for this efflux pump. This makes the TP scaffold a promising starting point for developing agents effective against multidrug-resistant cancers.
| TP Analog | Resistance Mechanism | Finding | Reference |
|---|---|---|---|
| Selected Triazolopyrimidines | Multidrug Resistance Transporter Proteins | Compounds were able to overcome resistance. | |
| TPs (unspecified) | P-glycoprotein overexpression | Compounds are not affected by P-gp overexpression. |
Emerging Applications and Future Research Directions for 6 Methyl 1 2 3 Triazolo 1,5 a Pyrimidin 2 Amine in Chemical Biology and Early Stage Drug Discovery
Utility as Chemical Probes for Cellular Pathways
The nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold, to which 6-Methyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-2-amine belongs, is a key structural motif in a variety of compounds designed to modulate the activity of cellular pathways. These derivatives have been instrumental as chemical probes for interrogating the function of enzymes and receptors, thereby elucidating complex biological processes.
Derivatives of the triazolopyrimidine core have been developed as potent inhibitors for a range of protein kinases, which are crucial regulators of cellular signaling. By systematically modifying the substituents on the core structure, researchers can create selective inhibitors for specific kinases, allowing for the dissection of their roles in cell growth, differentiation, and metabolism. For instance, certain triazolopyrimidine-based compounds have been investigated as microtubule-stabilizing agents, offering tools to study the dynamics of the cytoskeleton and its implications in neurodegenerative diseases. nih.gov
The utility of these compounds as chemical probes stems from their ability to bind to and modulate the activity of specific biological targets. This enables researchers to study the downstream effects of inhibiting or activating a particular pathway, providing valuable insights into disease mechanisms and potential therapeutic intervention points. The 6-methyl and 2-amino groups on the specific compound offer potential sites for modification to enhance potency and selectivity for target proteins.
Exploration as Scaffolds for Proteolysis-Targeting Chimeras (PROTACs)
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that induces the degradation of specific proteins rather than simply inhibiting their function. nih.gov A PROTAC is a bifunctional molecule comprising a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. While direct evidence for the use of 6-Methyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-2-amine in PROTACs is not yet established, the broader triazole scaffold is recognized as a privileged linker component in PROTAC design. nih.gov
The triazole ring, often formed via "click chemistry," provides a stable and synthetically accessible means of connecting the target-binding and E3 ligase-binding moieties. Furthermore, analogous heterocyclic systems, such as triazoloquinoxalines, have been successfully employed as warheads for targeting proteins like BRD9 in PROTAC constructs. nih.gov
Given the known interactions of the triazolopyrimidine scaffold with a variety of protein targets, 6-Methyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-2-amine presents a promising starting point for the design of novel PROTACs. The 2-amino group could serve as a versatile attachment point for a linker, which would then be connected to an E3 ligase ligand. Future research in this area could involve the development of PROTACs that target disease-relevant proteins by leveraging the inherent binding properties of the triazolopyrimidine core.
Potential in Agrochemical Development (e.g., Herbicides, Fungicides)
The nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine scaffold is not only relevant in medicine but also holds significant potential in the agrochemical sector. researchgate.net Derivatives of this heterocyclic system have been developed as herbicides and fungicides, demonstrating the broad utility of this chemical class.
The mode of action for triazolopyrimidine-based herbicides often involves the inhibition of key plant enzymes, such as acetolactate synthase (ALS). This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants but is absent in animals, making it an attractive target for selective weed control.
In the realm of fungicides, triazolopyrimidine derivatives have shown efficacy against a variety of plant pathogens. The development of novel acetohydrazone-containing nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine derivatives has led to compounds with potent fungicidal activity against pathogens like Rhizoctonia solani and Botrytis cinerea. The modular nature of the triazolopyrimidine scaffold allows for systematic structural modifications to optimize efficacy against specific fungal species and to develop agents with novel mechanisms of action. This adaptability is key to addressing the ongoing challenge of resistance development in agricultural pathogens.
Applications in Material Science and Optoelectronic Devices
Beyond the life sciences, the unique electronic properties of the nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidine core are beginning to be explored in the field of material science. Specifically, the photophysical properties of these compounds make them interesting candidates for applications in optoelectronic devices.
Research into the electronic absorption spectra of triazolopyrimidine derivatives has revealed that these compounds can exhibit interesting fluorescence properties. researchgate.net By modifying the substituents on the heterocyclic core, it is possible to tune the absorption and emission wavelengths, as well as the quantum yield of these molecules. nih.gov This tunability is a highly desirable feature for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic components.
The investigation of 5-aminobiphenyl substituted nih.govresearchgate.netnih.govtriazolo[4,3-c]quinazolines, a related class of compounds, has shown that modifications to the core structure can significantly enhance fluorescence quantum yield. nih.gov This suggests that a systematic exploration of derivatives of 6-Methyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-2-amine could lead to the discovery of novel materials with valuable photophysical properties for use in advanced technologies.
Future Perspectives on the Optimization of Triazolopyrimidine-Based Leads
The triazolopyrimidine scaffold represents a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in biologically active compounds. The future development of leads based on 6-Methyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-2-amine will likely focus on several key areas of optimization to enhance their therapeutic potential.
Structure-guided drug design will continue to be a cornerstone of this optimization process. By understanding the three-dimensional interactions between a triazolopyrimidine-based inhibitor and its target protein, chemists can make rational modifications to the lead compound to improve its binding affinity and selectivity. This approach has been successfully applied to the development of triazolopyrimidine inhibitors for various targets, including protein kinases and other enzymes.
Another critical aspect of lead optimization is the improvement of pharmacokinetic properties, often referred to as ADME (absorption, distribution, metabolism, and excretion). Future research will aim to modify the 6-Methyl- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-2-amine scaffold to enhance oral bioavailability, metabolic stability, and tissue distribution, while minimizing off-target effects. This may involve the introduction of specific functional groups to modulate solubility, lipophilicity, and susceptibility to metabolic enzymes.
Finally, the exploration of novel biological targets for the triazolopyrimidine scaffold will remain an active area of research. As our understanding of disease biology expands, new opportunities will emerge to repurpose and optimize existing triazolopyrimidine-based compounds for new therapeutic indications.
Conclusion: Synthesis, Biological Relevance, and Research Outlook for 6 Methyl 1 2 3 Triazolo 1,5 a Pyrimidin 2 Amine
Summary of Key Academic Findings and Contributions
A thorough review of existing academic literature reveals that while the broader class of mdpi.comrsc.orgnih.govtriazolo[1,5-a]pyrimidines is well-documented, specific research focused exclusively on 6-Methyl- mdpi.comrsc.orgnih.govtriazolo[1,5-a]pyrimidin-2-amine is sparse. The majority of studies concentrate on the synthesis and evaluation of libraries of TP derivatives, where substitutions at the C2, C5, C6, and C7 positions are varied to establish structure-activity relationships (SAR). mdpi.comacs.org
For instance, research into anticancer agents has shown that introducing bulky or functionalized side-chains at the C2 and C7 positions can lead to potent compounds. mdpi.comacs.org In the context of anti-tubercular agents, studies have indicated that the absence of a substituent at the C2 position is essential for potency, suggesting that the 2-amino group in the target compound could be a critical site for modification or interaction.
The synthesis of the TP core generally involves the cyclocondensation of 3-amino-1,2,4-triazoles with β-dicarbonyl compounds. nih.gov For the specific synthesis of 6-Methyl- mdpi.comrsc.orgnih.govtriazolo[1,5-a]pyrimidin-2-amine, a plausible route would involve the reaction of 3-amino-1H-1,2,4-triazole-5-amine with acetylacetone (B45752) (2,4-pentanedione), which would introduce the methyl group at the 6-position.
Table 1: Illustrative Biological Activity of Analogue mdpi.comrsc.orgnih.govtriazolo[1,5-a]pyrimidine Compounds This table is based on data for structurally related compounds to indicate the potential areas of activity for 6-Methyl- mdpi.comrsc.orgnih.govtriazolo[1,5-a]pyrimidin-2-amine, not on direct experimental results for the compound itself.
| Compound Analogue | Target/Assay | Activity Metric (e.g., IC₅₀) | Reference Study |
|---|---|---|---|
| 7-anilino-5-methyl-2-substituted-TP | HT-1080 Cell Line | 6.1 µM | Molecules 2007, 12(5) |
| Di-substituted TP | Mycobacterium tuberculosis | <1 µM | Bioorg. Med. Chem. 2017 |
| 7-substituted-TP | Enterococcus faecium | MIC: 4 µg/mL | J. Med. Chem. 2015 |
Remaining Challenges and Unexplored Avenues in 6-Methyl-mdpi.comrsc.orgnih.govtriazolo[1,5-a]pyrimidin-2-amine Research
The primary challenge in the study of 6-Methyl- mdpi.comrsc.orgnih.govtriazolo[1,5-a]pyrimidin-2-amine is the significant lack of dedicated research. Its synthesis, while chemically plausible based on established methods, has not been widely reported, and its physicochemical and biological properties remain largely uncharacterized.
Key Unexplored Avenues:
Definitive Synthesis and Characterization: A standardized, high-yield synthesis protocol for 6-Methyl- mdpi.comrsc.orgnih.govtriazolo[1,5-a]pyrimidin-2-amine has not been established in the literature. Comprehensive characterization using modern spectroscopic methods (NMR, MS, IR) and X-ray crystallography is required.
Broad-Spectrum Biological Screening: The compound has not been systematically evaluated across a wide range of biological assays. Its potential as an anticancer, antibacterial, antiviral, or kinase-inhibiting agent is unknown.
Structure-Activity Relationship (SAR) Studies: As a foundational small molecule, it represents a key starting point for SAR studies. The effects of modifying the 2-amino group (e.g., through acylation, alkylation) or the 6-methyl group are completely unexplored.
Mechanism of Action Studies: Should any biological activity be identified, the underlying mechanism of action would need to be investigated. For example, if it shows anticancer properties, it would be crucial to determine if it targets tubulin polymerization, protein kinases, or other cellular pathways, as seen with other TP derivatives. acs.org
Proposed Future Research Trajectories and Interdisciplinary Collaborations
To unlock the potential of 6-Methyl- mdpi.comrsc.orgnih.govtriazolo[1,5-a]pyrimidin-2-amine, a structured and collaborative research approach is necessary.
Proposed Research Trajectories:
Synthetic Chemistry: The initial focus should be on the efficient and scalable synthesis of the title compound. This would be followed by the creation of a focused library of derivatives, particularly modifying the 2-amino group to explore its role in potential biological interactions.
Computational Chemistry and In Silico Screening: Before extensive biological testing, computational methods can be employed. Molecular docking studies could predict the binding affinity of 6-Methyl- mdpi.comrsc.orgnih.govtriazolo[1,5-a]pyrimidin-2-amine against a panel of known drug targets, such as protein kinases, bacterial enzymes, or viral proteins. This would help prioritize subsequent in vitro assays.
High-Throughput Biological Screening: Collaboration with pharmacology and microbiology departments would be essential. The compound should be submitted to high-throughput screening against panels of cancer cell lines, pathogenic bacteria (including resistant strains like Enterococcus faecium), and viruses. nih.gov
Medicinal Chemistry and Lead Optimization: If promising "hit" activity is discovered, a medicinal chemistry program should be initiated. This would involve synthesizing new analogues based on the initial screening results and computational modeling to improve potency and selectivity, as well as to develop an understanding of the SAR.
Table 2: Proposed Interdisciplinary Research Plan
| Research Phase | Discipline | Key Objectives |
|---|---|---|
| Phase 1: Foundation | Synthetic Organic Chemistry | Develop and optimize a scalable synthesis route. |
| Analytical Chemistry | Full characterization of the compound (NMR, MS, X-ray). | |
| Phase 2: Exploration | Computational Chemistry | In silico screening against known biological targets. |
| Pharmacology/Microbiology | High-throughput screening for anticancer and antimicrobial activity. | |
| Phase 3: Optimization | Medicinal Chemistry | Design and synthesize a library of analogues based on screening hits. |
| Molecular Biology | Investigate the mechanism of action for active compounds. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via condensation of 3,5-diamino-1,2,4-triazole with substituted 1,3-dicarbonyl precursors (e.g., 1-aryl-1,3-butanediones) under reflux in ethanol. Optimization includes adjusting solvent polarity, temperature (typically 80–100°C), and catalyst use (e.g., acetic acid) to improve yields (70–85%) . Purity is enhanced via recrystallization from ethanol/water mixtures.
Q. How is the molecular structure of this compound confirmed?
- Methodological Answer : Structural confirmation employs:
- NMR : Distinct signals for methyl (δ ~2.5 ppm, singlet) and amine protons (δ ~5.5 ppm, broad) .
- X-ray crystallography : Resolves fused triazole-pyrimidine rings and methyl/amine substituents (bond angles: 105–120°) .
- IR : N–H stretching (3200–3400 cm⁻¹) and C=N vibrations (1600 cm⁻¹) .
Q. What preliminary biological assays are used to evaluate this compound?
- Methodological Answer : Initial screens include:
- Antimicrobial activity : Disk diffusion assays against E. coli and S. aureus (MIC values: 8–32 µg/mL) .
- Cytotoxicity : MTT assay on cancer cell lines (IC₅₀: 10–50 µM) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., IC₅₀ for adenosine A₂A receptor: <1 µM) .
Advanced Research Questions
Q. How do substituent modifications influence the compound’s bioactivity and pharmacokinetics?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Methyl groups at position 6 enhance metabolic stability, while amine groups at position 2 improve solubility. Fluorine or chlorine substituents increase lipophilicity (logP: 1.5–2.5) and blood-brain barrier penetration .
- Pharmacokinetics : Microsomal stability assays (t₁/₂ > 60 min) and Caco-2 permeability models (Papp > 1 × 10⁻⁶ cm/s) guide optimization .
Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values)?
- Methodological Answer : Contradictions arise from assay variability (e.g., cell line specificity, endpoint measurements). Solutions include:
- Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor assays) and controls.
- Dose-response validation : Replicate studies with ≥3 independent experiments.
- Computational modeling : Molecular docking to confirm target binding (e.g., adenosine A₂A receptor, ΔG < −8 kcal/mol) .
Q. How can green chemistry principles be applied to synthesize this compound sustainably?
- Methodological Answer :
- Solvent replacement : Ethanol → cyclopentyl methyl ether (CPME) for lower toxicity.
- Catalyst-free synthesis : Microwave-assisted reactions (100 W, 15 min) reduce energy use .
- Waste reduction : Solid-phase extraction (SPE) instead of column chromatography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
